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Compound of Interest

Compound Name: ASP 8477

Cat. No.: B15618899

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial outcomes for the fatty acid
amide hydrolase (FAAH) inhibitor, ASP8477, relative to placebo. The data presented is derived
from key clinical studies and is intended to offer an objective overview of the drug's
performance, supported by detailed experimental methodologies and visual representations of
its mechanism of action and trial design.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from clinical trials comparing
ASP8477 with a placebo.

Table 1: Efficacy Outcomes from the Phase lla "MOBILE"
Study in Patients with Peripheral Neuropathic Pain
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Outcome ASP8477
Measure (N=31)

Placebo (N=32) P-value Citation

Primary Endpoint

Change in mean
24-hour average
Numeric Pain
Rating Scale
(NPRS) score

from baseline to

-0.05

end of double-

blind period

-0.16 0.644 [1][2]

Secondary

Endpoint

Time-to-
treatment failure 0.97
(Hazard Ratio)

- 0.485 [1][2]

Treatment
responders
during single-
blind period
57.8%
(=30% decrease
in mean average
daily pain

intensity)

N/A N/A [1][2]

Table 2: Safety Outcomes from the Phase lla "MOBILE"

Study
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Adverse Events

ASP8477

Placebo

Citation

Single-Blind Period

Patients with at least
one treatment-related
adverse event (TEAE)

22%

N/A

[1](2]

Double-Blind Period

Patients with at least
one TEAE

8%

18%

[1](2]

Table 3: Outcomes from a Phase | Study in Healthy
Female Subjects

Outcome Measure

ASP8477 (100 mg)
vs Placebo

P-value

Citation

Difference in Laser
Evoked Potential
(LEP) N2-P2 peak-to-
peak (PtP) amplitudes

(all subjects)

Numerically lower

0.0721

[3]4]

Difference in LEP N2-
P2 PtP amplitudes
(subjects with positive

capsaicin skin effects)

-2.24 pv

0.0146

[3]4]

Effect on Visual
Analog Scale (VAS)
pain score (all doses

vs placebo)

-2.55%

< 0.0007

[3]4]

Experimental Protocols
The "MOBILE" Phase lla Enriched Enroliment
Randomized Withdrawal Trial
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This study was designed to assess the analgesic efficacy and safety of ASP8477 in patients
with peripheral neuropathic pain (PNP) resulting from painful diabetic peripheral neuropathy
(PDPN) or postherpetic neuralgia (PHN).[1][2][5]

Study Design: The trial consisted of four main periods:

Screening Period: Up to four weeks, including a one-week, single-blind, placebo run-in
period.[1]

» Single-Blind Treatment Period: Approximately four weeks, where all patients received
ASP8477. This included a six-day dose titration period (20/30 mg BID) and a three-week
maintenance period.[1][2]

o Randomized Withdrawal Period: A three-week, double-blind period where "treatment
responders"” (patients with a 230% decrease in mean average daily pain intensity) were
randomized to either continue with ASP8477 or switch to a placebo.[1][2]

e Follow-up.
Key Assessments:

e Primary Endpoint: The primary outcome was the change in the mean 24-hour average
Numeric Pain Rating Scale (NPRS) from the baseline to the end of the double-blind period.

[1][2]
e Secondary Endpoints: Included time-to-treatment failure.[1][2]

» Safety: Assessed through the monitoring of treatment-emergent adverse events (TEAES).[1]

[2]

Phase | Analgesic/Antihyperalgesic Properties Study

This was a randomized, double-blind, double-dummy, cross-over, placebo- and active
comparator-controlled study in healthy female subjects.[3][4]

Study Design:

e Subjects were randomly assigned to one of six treatment sequences.
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e They received multiple ascending doses of ASP8477, duloxetine (active comparator), and
placebo over three treatment periods.[3][4]

o Each treatment period consisted of 21 days of dosing, separated by 14-day washout periods.

[3][4]
Key Assessments:

e Primary Endpoint: The difference in Laser Evoked Potential (LEP) N2-P2 peak-to-peak (PtP)
amplitudes from capsaicin-treated skin between the highest dose of ASP8477 (100 mg) and
placebo on day 21.[3][4]

» Secondary Endpoints: Included assessments of Visual Analog Scale (VAS) for pain on
capsaicin-treated skin.[3][4]

Visualizations
Signaling Pathway of ASP8477

ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[6] FAAH is
the primary enzyme responsible for the breakdown of the endocannabinoid anandamide.[7][6]
By inhibiting FAAH, ASP8477 increases the levels of anandamide, which then acts on
cannabinoid receptors to produce analgesic effects.[7]
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Caption: Mechanism of action of ASP8477 as a FAAH inhibitor.

Experimental Workflow of the "MOBILE" Phase lla Trial

The following diagram illustrates the enriched enrollment randomized withdrawal design of the
MOBILE study.
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Caption: Workflow of the MOBILE Phase lla clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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